5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide typically involves the reaction of sulfonyl chlorides with thiophene derivatives under specific conditions. One common method includes the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide include other benzothiophene derivatives, such as:
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. These properties make it particularly useful in certain applications, such as the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C9H9NO3S2 |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c10-15(12,13)9-4-7-3-6(5-11)1-2-8(7)14-9/h1-4,11H,5H2,(H2,10,12,13) |
InChI Key |
JHJQEKRNDZGXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.